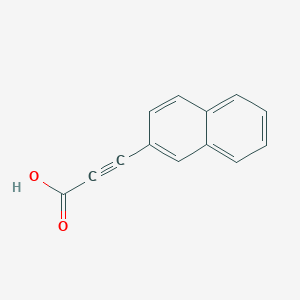

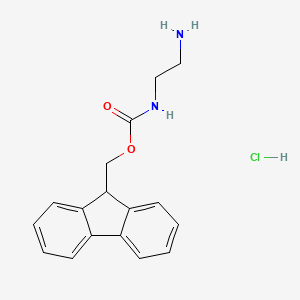

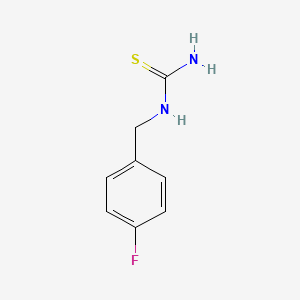

![molecular formula C15H16N2O2S B1334811 3-Nitro-5-[(3-phenylpropyl)thio]aniline CAS No. 899710-42-0](/img/structure/B1334811.png)

3-Nitro-5-[(3-phenylpropyl)thio]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitro-5-[(3-phenylpropyl)thio]aniline, also known as 3-nitro-5-thiophenylpropyl aniline, is an organosulfur compound with a wide range of applications in the chemical industry. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds. This compound has a unique combination of properties that make it a valuable compound in a variety of fields.

科学的研究の応用

1. Catalysis

Hydrogenation of Nitroarenes

Nitroarenes, including compounds similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, are hydrogenated to produce anilines, which are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Research has shown that FeOx-supported platinum single-atom and pseudo-single-atom structures are highly active and chemoselective catalysts for this process, achieving high turnover frequencies and selectivities (Wei et al., 2014).

Selective Transfer Hydrogenation

Cobalt oxide-based nanomaterials have been developed for the selective hydrogenation of nitroarenes to anilines, tolerating various functional groups (Jagadeesh et al., 2015).

2. Material Science

Electrochromic Materials

Novel donor-acceptor systems involving nitrotriphenylamine units, similar to the structure of this compound, have been synthesized and shown to have potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).

Photocatalytic Conversion

Cadmium sulfide quantum dots have been used as photocatalysts for the reduction of nitrobenzene to aniline, which can be related to compounds like this compound. This process involves sequential photoinduced, proton-coupled electron transfers (Jensen et al., 2016).

3. Organic Synthesis

- Synthesis of Chiral Compounds: Chiral 3-(2′-imidazolinyl)anilines, structurally similar to this compound, have been synthesized from nitrobenzoic acid and used in the formation of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes (Yang et al., 2011).

特性

IUPAC Name |

3-nitro-5-(3-phenylpropylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-13-9-14(17(18)19)11-15(10-13)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWJBQNXCOYDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263508 |

Source

|

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899710-42-0 |

Source

|

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

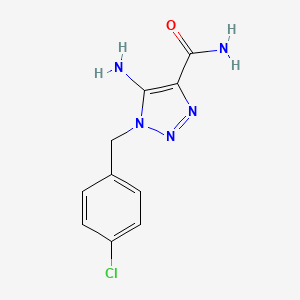

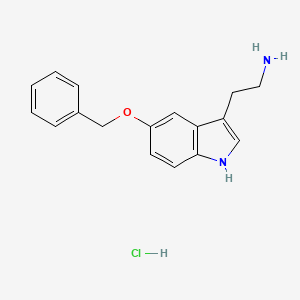

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)